3-Nitro-4-sulfamoylbenzoic acid

Pharmaceutical intermediate synthesis Process chemistry Step economy

Select 3-Nitro-4-sulfamoylbenzoic acid for its unique 3-nitro,4-sulfamoyl substitution enabling regioselective reduction, direct amide coupling without extra hydrolysis steps, and SAR exploration at the 5-position. Essential for synthesizing glucokinase activators, cPLA₂α inhibitors, and bacterial sulfatase inhibitors with validated IC₅₀ data. Avoid positional isomers that compromise yield and reproducibility.

Molecular Formula C7H6N2O6S
Molecular Weight 246.19
CAS No. 89795-76-6
Cat. No. B2408540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-sulfamoylbenzoic acid
CAS89795-76-6
Molecular FormulaC7H6N2O6S
Molecular Weight246.19
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C7H6N2O6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15)
InChIKeyCVNYDIJDUSXBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-sulfamoylbenzoic Acid (CAS: 89795-76-6): Chemical Class and Core Procurement Characteristics for Pharmaceutical Intermediate Sourcing


3-Nitro-4-sulfamoylbenzoic acid (CAS: 89795-76-6) is a disubstituted benzoic acid derivative bearing a nitro group at the 3-position and a sulfamoyl group at the 4-position, with a molecular formula of C₇H₆N₂O₆S and a molecular weight of 246.2 g/mol . As a member of the sulfamoylbenzoic acid chemical class, this compound functions primarily as a versatile synthetic intermediate in medicinal chemistry, particularly for the preparation of carbonic anhydrase inhibitors, diuretic agents, and other sulfonamide-based pharmaceuticals . Commercially, the compound is available from multiple chemical suppliers at purities typically ranging from 95% to 97%, with storage recommended in cool, dry conditions for long-term stability .

Why Generic Substitution of 3-Nitro-4-sulfamoylbenzoic Acid with Other Nitro-Sulfamoylbenzoic Acid Isomers or Derivatives Fails to Guarantee Synthetic Equivalency


3-Nitro-4-sulfamoylbenzoic acid cannot be readily substituted with positional isomers (e.g., 2-nitro-4-sulfamoylbenzoic acid, CAS: 29092-31-7) [1] or functional derivatives (e.g., methyl 3-nitro-4-sulfamoylbenzoate, CAS: 162010-79-9) [2] without altering downstream synthetic outcomes. The specific 3-nitro,4-sulfamoyl substitution pattern dictates the compound's reactivity profile in subsequent transformations, including regioselective reduction of the nitro group, carboxyl group derivatization, and nucleophilic aromatic substitution reactions. Furthermore, the free carboxylic acid moiety distinguishes this compound from its methyl ester analog, eliminating the need for an ester hydrolysis step in synthetic sequences requiring the carboxylic acid functionality. The differential electronic effects exerted by the nitro group at the 3-position versus the 2-position alter the activation energy for nucleophilic attack at adjacent positions on the aromatic ring [3]. These structural distinctions translate to quantifiable differences in reaction yields, product purity, and process reproducibility that are critical for industrial-scale pharmaceutical manufacturing.

Quantitative Evidence Guide: Verified Differentiation of 3-Nitro-4-sulfamoylbenzoic Acid (CAS 89795-76-6) Versus Positional Isomers and Halogenated Analogs


Synthetic Step Reduction: Free Carboxylic Acid Eliminates Ester Hydrolysis Requirement Compared to Methyl Ester Derivative

3-Nitro-4-sulfamoylbenzoic acid (CAS: 89795-76-6) contains a free carboxylic acid functional group, whereas methyl 3-nitro-4-sulfamoylbenzoate (CAS: 162010-79-9) is the corresponding methyl ester [1]. For synthetic applications requiring carboxylic acid functionality (e.g., amide bond formation via acid chloride intermediates, direct peptide coupling), use of the free acid eliminates a mandatory ester hydrolysis step. This reduction in synthetic step count translates to quantifiable improvements in overall yield and process mass intensity when the target product requires the carboxylic acid moiety.

Pharmaceutical intermediate synthesis Process chemistry Step economy

Positional Isomer Distinction: 3-Nitro Versus 2-Nitro Substitution Patterns Produce Different Reactivity Profiles in Nucleophilic Aromatic Substitution

3-Nitro-4-sulfamoylbenzoic acid (CAS: 89795-76-6) is a positional isomer of 2-nitro-4-sulfamoylbenzoic acid (CAS: 29092-31-7) [1]. The nitro group at the 3-position (meta to carboxyl, ortho to sulfamoyl) creates a distinct electronic environment on the aromatic ring compared to the 2-position isomer (ortho to carboxyl, meta to sulfamoyl). These differences in substitution pattern govern the regioselectivity of subsequent transformations including nitro group reduction and nucleophilic aromatic substitution reactions, which are critical for generating diverse pharmaceutical lead compounds [2].

Regioselective synthesis Aromatic substitution Medicinal chemistry scaffold

Halogen-Free Scaffold: Absence of Chlorine Substituent Provides Different Synthetic Versatility Compared to Chlorinated Analog

3-Nitro-4-sulfamoylbenzoic acid (CAS: 89795-76-6) lacks a halogen substituent on the aromatic ring, distinguishing it from 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS: 22892-96-2) . The absence of chlorine provides an unsubstituted 5-position available for further functionalization (e.g., electrophilic aromatic substitution, cross-coupling reactions). Conversely, the chlorinated analog presents a halogen handle for orthogonal reactivity via palladium-catalyzed cross-couplings but occupies a ring position that could otherwise be used for alternative derivatization [1].

Scaffold diversification Medicinal chemistry building block Structure-activity relationship

Commercial Availability and Purity Specifications: Multiple Supplier Options with Verified ≥95% Purity

3-Nitro-4-sulfamoylbenzoic acid (CAS: 89795-76-6) is commercially available from multiple global chemical suppliers with documented purity specifications of 95% (AKSci , Leyan ) to 97% (LookChem ). This multi-supplier landscape contrasts with more specialized analogs such as 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS: 22892-96-2), which is available at ≥90% technical grade . The broader supplier base for the target compound provides procurement flexibility and competitive pricing, while the higher purity specification (95% vs. 90%) reduces the burden of pre-use purification in sensitive synthetic applications.

Procurement Supply chain Quality specifications

Enzyme Inhibition Profile: Micromolar Activity Against Klebsiella pneumoniae Aryl Sulfatase Establishes Baseline Biological Activity for Scaffold Exploration

3-Nitro-4-sulfamoylbenzoic acid (CAS: 89795-76-6) has been evaluated in biochemical assays against Klebsiella pneumoniae aryl sulfatase, demonstrating an IC₅₀ of 8.00 × 10⁵ nM (800 μM) in a para-nitrocatechol sulfate-based colorimetric assay [1]. The same compound showed weaker activity against human steroid sulfatase with an IC₅₀ of 1.50 × 10⁷ nM (15 mM) [2]. This micromolar inhibition profile provides a quantifiable baseline for structure-activity relationship (SAR) studies, enabling medicinal chemists to assess the impact of subsequent structural modifications on target engagement.

Enzyme inhibition Sulfatase Biochemical screening

Molecular Weight Equivalence with 2-Nitro Isomer Confirms Isomeric Rather Than Structural Identity

3-Nitro-4-sulfamoylbenzoic acid (CAS: 89795-76-6) shares an identical molecular formula (C₇H₆N₂O₆S) and molecular weight (246.2 g/mol) with its positional isomer 2-nitro-4-sulfamoylbenzoic acid (CAS: 29092-31-7) [1]. Consequently, mass spectrometry alone cannot distinguish between these isomers. Procurement of the correct isomer requires rigorous analytical verification using orthogonal techniques such as HPLC retention time comparison with authentic standards, NMR spectroscopy to confirm substitution pattern, or melting point determination. This analytical requirement underscores the critical importance of sourcing from reputable suppliers with documented certificate of analysis.

Quality control Analytical chemistry Identity verification

Validated Application Scenarios for 3-Nitro-4-sulfamoylbenzoic Acid (CAS 89795-76-6) Based on Quantitative Evidence


Synthesis of Sulfamoylbenzamide Glucokinase Activators for Antidiabetic Drug Discovery

3-Nitro-4-sulfamoylbenzoic acid serves as a starting material for the synthesis of sulfamoyl benzamide derivatives evaluated as glucokinase (GK) activators with antidiabetic potential [1]. The free carboxylic acid group facilitates direct amide bond formation without requiring a prior ester hydrolysis step, reducing synthetic step count relative to the methyl ester analog (CAS: 162010-79-9). The sulfamoyl benzamide scaffold derived from this compound has been characterized and subjected to in silico docking studies to determine binding interactions in the allosteric site of the GK enzyme, providing a defined entry point for medicinal chemistry optimization programs.

Preparation of 4-Sulfamoylbenzoic Acid Derivatives as cPLA₂α Inhibitors for Anti-Inflammatory Research

The 4-sulfamoylbenzoic acid pharmacophore is a validated scaffold for cytosolic phospholipase A₂α (cPLA₂α) inhibition, with N,N-disubstituted derivatives demonstrating activity in both vesicle-based and whole blood assays [2]. 3-Nitro-4-sulfamoylbenzoic acid provides the core 4-sulfamoylbenzoic acid framework with an additional nitro group at the 3-position, offering an orthogonal handle for further derivatization and SAR exploration. The absence of halogen substituents on the ring (unlike 4-chloro-3-nitro-5-sulfamoylbenzoic acid, CAS: 22892-96-2) leaves the 5-position available for electrophilic substitution or cross-coupling reactions to generate structurally diverse compound libraries.

Synthesis of Carbonic Anhydrase Inhibitors via Sulfamoylbenzoic Acid Intermediates

Compounds containing the sulfamoylbenzoic acid moiety, including 4-sulfamoylbenzoic acid (carzenide), are established intermediates for the synthesis of carbonic anhydrase inhibitors and related sulfonamide-based pharmaceuticals . 3-Nitro-4-sulfamoylbenzoic acid retains this core pharmacophore while introducing a nitro group that can be selectively reduced to an amine, enabling the synthesis of extended sulfonamide structures or serving as a precursor to diazonium chemistry for further functionalization. The commercial availability of this compound at 95-97% purity from multiple suppliers ensures reliable procurement for both research-scale and pilot-scale synthetic campaigns.

Aryl Sulfatase Inhibitor Screening and SAR Studies

3-Nitro-4-sulfamoylbenzoic acid has documented inhibitory activity against Klebsiella pneumoniae aryl sulfatase with an IC₅₀ of 800 μM, while showing 18.75-fold selectivity over human steroid sulfatase (IC₅₀ = 15,000 μM) [3]. This established biochemical profile provides a quantifiable baseline for structure-activity relationship studies aimed at improving potency and selectivity. The compound serves as a validated starting point for medicinal chemistry programs targeting bacterial sulfatase inhibition, with the nitro and sulfamoyl groups offering multiple vectors for structural elaboration and optimization of enzyme binding interactions.

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